2,5-dimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
The compound “2,5-dimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs. It also has methoxy groups and a thiazole ring, which are common in various organic compounds .
Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. In this case, the sulfonamide and methoxy groups, along with the thiazole ring, would play key roles in its reactivity .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental methods .Scientific Research Applications
Photodynamic Therapy Applications
The synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base demonstrate its remarkable potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. Compounds synthesized have shown significant inhibition in vitro, and their administration in animal models suggests a detailed investigation of the pathophysiological role of the kynurenine pathway after neuronal injury could be beneficial for therapeutic interventions (Röver et al., 1997).
Antimicrobial and Anticancer Activities
Sulfonamide derivatives have been investigated for their antimicrobial and anticancer activities. For example, novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were synthesized and screened for their anti-HIV and antifungal activities. Some of these compounds displayed promising activities, indicating their potential for further development as therapeutic agents (Zareef et al., 2007).
Molecular Docking and Computational Studies
Studies involving the synthesis, biochemical evaluation, and molecular docking of benzenesulfonamide derivatives as inhibitors for various enzymes offer insights into their binding affinities and potential therapeutic applications. For instance, the synthesis and docking study of new thiourea derivatives bearing the benzenesulfonamide moiety revealed their antimycobacterial activity, indicating the importance of molecular design in developing potent therapeutic agents (Ghorab et al., 2017).
Anticonvulsant Agents
The development of azoles incorporating a sulfonamide moiety as anticonvulsant agents illustrates the versatility of sulfonamide derivatives in therapeutic applications. Some synthesized compounds showed protection against picrotoxin-induced convulsion, highlighting their potential as anticonvulsant drugs (Farag et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,5-dimethoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-25-16-6-4-14(5-7-16)20-22-15(13-28-20)10-11-21-29(23,24)19-12-17(26-2)8-9-18(19)27-3/h4-9,12-13,21H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOHAFAQLBRJFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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